(Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-N-(2-hydroxy-3-morpholinopropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (hereafter referred to as the compound) possesses a unique structural combination of several pharmacophoric features that have been associated with various biological activities. These features include the indole ring, the pyrrole ring, and the morpholine moiety. Indole and pyrrole rings are found in many bioactive molecules, including anti-cancer agents []. Morpholine rings are present in numerous drugs, often influencing factors like solubility and metabolism []. The presence of these functionalities suggests the compound as a potential candidate for further investigation in medicinal chemistry.
While there is no published research specifically on this compound, its structural similarity to other bioactive molecules warrants further study. Researchers could explore the compound's potential for various therapeutic areas based on the activities of similar molecules.
The compound's structure could be valuable in ligand design. Ligands are molecules that bind to specific sites on proteins, often playing a crucial role in cellular processes. By studying the interaction between this compound and relevant proteins, researchers could gain insights into protein function and potentially develop new therapeutic agents [].
SU14813 is a small molecule compound classified as a dual inhibitor of receptor tyrosine kinases, specifically targeting vascular endothelial growth factor receptor 2 (VEGFR2) and platelet-derived growth factor receptor beta (PDGFRβ). It is an oxindole derivative that has been demonstrated to possess potent antiangiogenic and antitumor properties. The compound exhibits an inhibitory concentration (IC50) of approximately 0.04 µM for VEGFR2, indicating its strong efficacy in blocking this receptor's activity . SU14813 was identified from a chemical library similar to that used for sunitinib, another well-known kinase inhibitor, highlighting its potential utility in cancer therapy .
SU14813 exhibits significant biological activity in various preclinical models. It has been shown to:
The synthesis of SU14813 involves several steps:
SU14813 has several notable applications in cancer research and therapy:
Studies on SU14813 have revealed its interactions with several key signaling pathways involved in cancer progression:
Several compounds share structural similarities or target profiles with SU14813. Here are a few notable examples:
Compound Name | Target Kinases | IC50 Values (µM) | Unique Features |
---|---|---|---|
Sunitinib | VEGFR1, VEGFR2, PDGFRβ | 0.01 - 0.05 | First-generation multitargeted kinase inhibitor |
Sorafenib | RAF kinase, VEGFR2 | 0.005 - 0.02 | Also targets mutant BRAF |
Regorafenib | VEGFR1, VEGFR2, PDGFRβ | 0.001 - 0.01 | Designed for advanced colorectal cancer |
Cabozantinib | MET, VEGFR2 | 0.001 - 0.01 | Focuses on MET inhibition alongside angiogenesis |
SU14813's uniqueness lies in its dual targeting of both VEGFR2 and PDGFRβ while exhibiting broad-spectrum activity against multiple receptor tyrosine kinases involved in tumor growth and metastasis. This multitarget approach may provide enhanced therapeutic benefits over single-target inhibitors .